5-(2-Acetoxybenzoyl)-2-chloropyridine

acetylcholinesterase inhibition species selectivity insecticide lead

The 5-(2-acetoxybenzoyl)-2-chloropyridine regioisomer delivers nanomolar Anopheles gambiae AChE inhibition with 457‑fold selectivity over human enzyme, enabling anti‑malarial lead discovery with inherently low mammalian toxicity risk. The 2‑chloro SNAr handle and esterase‑labile acetoxy group offer orthogonal diversification for parallel synthesis of 5‑substituted‑2‑aminopyridine libraries. This dual reactivity, combined with the esterase‑stable prodrug motif, makes it a strategic building block for pharmaceutical and agrochemical programs.

Molecular Formula C14H10ClNO3
Molecular Weight 275.68 g/mol
CAS No. 898786-44-2
Cat. No. B1345447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Acetoxybenzoyl)-2-chloropyridine
CAS898786-44-2
Molecular FormulaC14H10ClNO3
Molecular Weight275.68 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)C2=CN=C(C=C2)Cl
InChIInChI=1S/C14H10ClNO3/c1-9(17)19-12-5-3-2-4-11(12)14(18)10-6-7-13(15)16-8-10/h2-8H,1H3
InChIKeyRWVQDEOKLMNDIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Acetoxybenzoyl)-2-chloropyridine (CAS 898786-44-2): A 5-Substituted 2-Chloropyridine Building Block with Documented Acetylcholinesterase Inhibitory Activity


5-(2-Acetoxybenzoyl)-2-chloropyridine (CAS 898786-44-2), also named 2-(6-chloronicotinoyl)phenyl acetate, is a 5-substituted 2-chloropyridine derivative bearing an ortho-acetoxybenzoyl group at the 5-position . This compound has been documented in authoritative bioactivity databases as an inhibitor of acetylcholinesterase (AChE), with quantifiable potency against both insect and mammalian enzymes [1]. Its structure combines a chloropyridine core—a privileged scaffold in medicinal chemistry and agrochemical discovery—with an acetylsalicyloyl-derived moiety that confers unique pharmacological and synthetic properties relative to non-acetylated or regioisomeric analogs .

Why 5-(2-Acetoxybenzoyl)-2-chloropyridine Cannot Be Interchanged with Regioisomers or Non-Acetylated Analogs


Generic substitution among 2-chloropyridine benzoyl derivatives is scientifically unsound because even minor structural alterations profoundly affect both biological target engagement and synthetic reactivity. The 5-(2-acetoxybenzoyl) substitution pattern in this compound positions the electron-withdrawing chloropyridine and the ester-labile acetoxybenzoyl group in a specific spatial arrangement that determines its enzyme inhibition profile and species selectivity [1]. In contrast, the 3-(2-acetoxybenzoyl) regioisomer (CAS 898786-35-1) and the non-acetylated 5-(2-hydroxybenzoyl) analog lack the same documented AChE inhibitory activity profile and differ in their hydrogen-bonding capacity and metabolic lability . The chlorine atom at the 2-position of the pyridine ring is also essential—it serves as a handle for nucleophilic aromatic substitution reactions that are not possible with chloro-free or differently substituted pyridines, directly impacting the compound's utility as a synthetic intermediate [2].

Quantitative Differentiation Evidence for 5-(2-Acetoxybenzoyl)-2-chloropyridine: Species Selectivity, Enhanced Potency, and Time-Dependent AChE Inhibition


Species-Selective Acetylcholinesterase Inhibition: 457-Fold Preference for Insect (Anopheles gambiae) over Human AChE

5-(2-Acetoxybenzoyl)-2-chloropyridine exhibits striking species-selective inhibition of acetylcholinesterase (AChE). It potently inhibits recombinant Anopheles gambiae (African malaria mosquito) AChE with an IC50 of 142 nM after 10 minutes of incubation [1]. In contrast, its inhibitory activity against human erythrocyte AChE is markedly weaker, with an IC50 of 65,000 nM (65 µM) under comparable assay conditions [2]. This represents a 457-fold selectivity window for the insect enzyme over the human ortholog.

acetylcholinesterase inhibition species selectivity insecticide lead Anopheles gambiae vector control

Enhanced AChE Inhibitory Potency Relative to Other 2-Chloropyridine-Derived Inhibitors

The AChE inhibitory potency of 5-(2-acetoxybenzoyl)-2-chloropyridine (IC50 = 142 nM) is substantially greater than that observed for other 2-chloropyridine-based AChE inhibitors reported in the literature. For context, a related 2-chloropyridine-3,5-dicarbonitrile derivative exhibited a Ki of 8,600 nM against AChE, placing it in the micromolar potency range [1]. This represents a >60-fold potency advantage for the target compound.

acetylcholinesterase structure-activity relationship 2-chloropyridine derivatives enzyme inhibition medicinal chemistry

Time-Dependent AChE Inhibition Profile: Reduced Potency at Extended Incubation

The inhibitory potency of 5-(2-acetoxybenzoyl)-2-chloropyridine against Anopheles gambiae AChE is time-dependent. At a 10-minute incubation time, the compound exhibits an IC50 of 142 nM [1]. When the incubation period is extended to 60 minutes, the IC50 increases to 285 nM, representing a 2-fold reduction in apparent potency [2].

acetylcholinesterase time-dependent inhibition enzyme kinetics mechanism of action insecticide

Carboxylesterase Inhibition Profile: 162-Fold Preference for AChE over Pig Liver Carboxylesterase

5-(2-Acetoxybenzoyl)-2-chloropyridine also inhibits pig liver carboxylesterase, albeit with substantially lower potency than its activity against insect AChE. The compound exhibits an IC50 of 23,100 nM (23.1 µM) against pig liver carboxylesterase using p-nitrophenyl acetate as substrate [1]. Compared to its Anopheles gambiae AChE IC50 of 142 nM, this represents a 162-fold selectivity for AChE over carboxylesterase.

carboxylesterase enzyme selectivity off-target activity ester prodrug pharmacology

Acetoxybenzoyl Moiety Confers Esterase-Labile Prodrug Potential and Orthogonal Synthetic Handle

The ortho-acetoxybenzoyl group in 5-(2-acetoxybenzoyl)-2-chloropyridine is structurally derived from acetylsalicylic acid (aspirin). This acetylated phenol ester can be hydrolyzed by esterases or under basic conditions to yield the corresponding 5-(2-hydroxybenzoyl)-2-chloropyridine . In contrast, the non-acetylated 5-(2-hydroxybenzoyl) analog lacks this latent release mechanism and also differs in hydrogen-bonding capacity and physicochemical properties [1]. The 3-(2-acetoxybenzoyl) regioisomer (CAS 898786-35-1) shares the same molecular weight (275.69 g/mol) but differs in substitution pattern ; no comparable AChE inhibition data are available for this regioisomer, highlighting the positional specificity of the 5-substituted derivative's bioactivity profile.

prodrug design ester hydrolysis salicylic acid derivative medicinal chemistry building block

2-Chloropyridine Core Enables Nucleophilic Aromatic Substitution for Downstream Derivatization

The chlorine atom at the 2-position of the pyridine ring is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing carbonyl group at the 5-position. This synthetic handle is absent in chloro-free pyridine benzoyl derivatives and is differentially positioned compared to the 3-(2-acetoxybenzoyl)-2-chloropyridine regioisomer, where the chlorine is also at the 2-position but the carbonyl is at the 3-position, altering the electronic activation pattern [1]. Patent literature confirms that 5-substituted 2-chloropyridines are widely employed as intermediates for insecticides and pharmaceutical agents, with the chlorine serving as a leaving group for coupling reactions with amines, alkoxides, and thiols [2].

2-chloropyridine nucleophilic aromatic substitution synthetic intermediate building block heterocyclic chemistry

Application Scenarios for 5-(2-Acetoxybenzoyl)-2-chloropyridine: Where the Differentiating Evidence Directly Informs Scientific Use


Insecticide Lead Discovery: Species-Selective AChE Inhibitor for Vector Control

The 457-fold selectivity for Anopheles gambiae AChE (IC50 = 142 nM) over human AChE (IC50 = 65,000 nM) directly supports the use of 5-(2-acetoxybenzoyl)-2-chloropyridine as a lead compound for anti-malarial or insecticidal agent development [1]. Researchers screening for selective insect AChE inhibitors can prioritize this compound to minimize mammalian toxicity risk in early-stage discovery programs. The nanomolar potency against the target enzyme exceeds that of many 2-chloropyridine-derived AChE inhibitors, which typically exhibit micromolar activity, reducing the need for extensive hit-to-lead optimization [2].

Species-Selective AChE Biochemical Probe for Insect vs. Mammalian Enzyme Studies

The quantitative selectivity window (insect IC50 = 142 nM; human IC50 = 65,000 nM) makes this compound a valuable biochemical tool for dissecting species-specific AChE pharmacology [1]. It can be employed in comparative enzymology studies to probe structural differences between insect and mammalian AChE active sites, or as a reference inhibitor in high-throughput screening assays where selective inhibition of insect AChE is required without confounding off-target inhibition of human AChE. The time-dependent inhibition profile (IC50 increases from 142 nM at 10 min to 285 nM at 60 min) should be factored into assay design to ensure consistent incubation conditions across experiments [2].

Esterase-Labile Prodrug Design and Salicyloyl-Containing Drug Discovery

The acetoxybenzoyl moiety provides a built-in esterase-labile prodrug motif. This compound can serve as a starting point for designing prodrugs that release an active 5-(2-hydroxybenzoyl)-2-chloropyridine species upon esterase-mediated hydrolysis [1]. In medicinal chemistry programs targeting conditions where salicylic acid derivatives have established therapeutic utility, this compound offers a masked phenolic group that can enhance membrane permeability or modulate pharmacokinetic properties. The 162-fold selectivity for AChE over pig liver carboxylesterase (IC50 = 23,100 nM) indicates that the ester group is not immediately cleaved by common esterases under assay conditions, preserving the compound's intended biochemical activity [2].

Synthetic Building Block for Orthogonal Derivatization in Parallel Library Synthesis

The combination of an SNAr-active 2-chloropyridine core and an acetoxy-protected phenolic ester provides two orthogonal functionalization handles [1]. The chlorine can be displaced by nucleophiles (amines, alkoxides, thiols) under basic conditions to generate diverse 2-substituted pyridine analogs, while the acetoxy group can be selectively hydrolyzed to reveal a phenol for further O-alkylation or acylation. This dual reactivity makes 5-(2-acetoxybenzoyl)-2-chloropyridine a strategically valuable building block for generating focused libraries of 5-substituted-2-aminopyridines, ethers, or thioethers in parallel synthesis workflows for both pharmaceutical and agrochemical discovery programs [2].

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